N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide
Description
N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a pyrrolidine moiety via a sulfonamide bridge. The compound’s structure includes a methyl group on the pyrrolidine nitrogen, distinguishing it from related analogs. While direct synthetic or pharmacological data for this specific compound are absent in the provided evidence, structurally similar compounds—such as those with substituted pyrrolidine rings, cyclopropanesulfonamide groups, or fused heterocyclic systems—are extensively documented .
Properties
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-10(7-4-5-9-6-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATISPCRWAROSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the 1,3-dipolar cycloaddition process between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and methyl acrylate under acid conditions in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Insights :
Key Insights :
- High-yield reactions (e.g., 70% ) often involve straightforward purification steps, whereas multi-step syntheses with sensitive intermediates (e.g., osmium tetroxide reactions ) suffer from lower yields.
- The target compound’s simpler structure (lacking fused rings or complex substituents) could theoretically streamline synthesis, though direct data are unavailable.
Physicochemical Properties and Analytical Data
LC/MS and molecular weight data for analogs provide insights into polarity and stability:
Key Insights :
- Shorter retention times (e.g., 1.70 min ) correlate with higher polarity due to hydroxyl or amine groups.
- The target compound’s molecular weight (~265 g/mol, estimated) is lower than analogs with fused heterocycles, suggesting improved bioavailability.
Therapeutic Potential and Mechanistic Insights
Pyrrolidin-3-yl sulfonamides are explored as BACE inhibitors for Alzheimer’s disease . Structural variations modulate potency:
- Nitro groups (e.g., ) may act as electron-withdrawing moieties, enhancing interaction with catalytic aspartic residues in BACE.
- Bicyclic systems (e.g., ) improve blood-brain barrier penetration due to increased lipophilicity.
- Hydroxyl groups (e.g., ) enhance solubility but may reduce CNS penetration.
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